molecular formula C17H19NO3 B1444850 N-[2-(2-Hydroxyethoxy)ethyl]biphenyl-4-carboxamide CAS No. 1354940-68-3

N-[2-(2-Hydroxyethoxy)ethyl]biphenyl-4-carboxamide

Cat. No.: B1444850
CAS No.: 1354940-68-3
M. Wt: 285.34 g/mol
InChI Key: WOGDNYYUEGKEMZ-UHFFFAOYSA-N
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Description

Nomenclature and Classification

N-[2-(2-Hydroxyethoxy)ethyl]biphenyl-4-carboxamide exists under multiple nomenclature systems, reflecting the complexity and precision required in modern chemical identification protocols. The International Union of Pure and Applied Chemistry systematic name for this compound is N-[2-(2-hydroxyethoxy)ethyl]-4-phenylbenzamide, which provides a clear structural description following established naming conventions. Alternative nomenclature variations documented in chemical databases include N-[2-(2-HYDROXYETHOXY)ETHYL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE and N-(2-(2-hydroxyethoxy)ethyl)-[1,1'-biphenyl]-4-carboxamide, demonstrating the flexibility in systematic naming approaches while maintaining structural accuracy.

The compound belongs to the broader classification of carboxamide derivatives, specifically those containing biphenyl structural motifs. Within the chemical taxonomy, it represents a substituted benzamide where the biphenyl system serves as the aromatic core and the hydroxyethoxyethyl group functions as the amide substituent. This classification places the compound within a well-studied family of organic molecules that have demonstrated significant utility in medicinal chemistry and materials science applications.

The structural classification reveals several key functional groups that define the compound's chemical behavior and potential interactions. The presence of the carboxamide functional group provides opportunities for hydrogen bonding and polar interactions, while the biphenyl system contributes aromatic character and structural rigidity. The hydroxyethoxyethyl side chain introduces both hydroxyl and ether functionalities, creating a compound with multiple sites for potential chemical modification and biological interaction.

Table 1: Nomenclature Variations for this compound

Nomenclature System Chemical Name
IUPAC Systematic N-[2-(2-hydroxyethoxy)ethyl]-4-phenylbenzamide
Alternative IUPAC N-[2-(2-HYDROXYETHOXY)ETHYL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE
Simplified Form N-(2-(2-hydroxyethoxy)ethyl)-[1,1'-biphenyl]-4-carboxamide
Chemical Database This compound

Historical Context in Chemical Research

The development and characterization of this compound can be traced through the evolution of biphenyl carboxamide research, which has its roots in the systematic investigation of aromatic amide compounds throughout the late twentieth and early twenty-first centuries. The compound first appeared in chemical databases in 2012, indicating its relatively recent synthesis and characterization within the broader context of organic chemistry research. This timeline places its discovery within the modern era of combinatorial chemistry and high-throughput screening methodologies that have accelerated the identification and development of novel chemical entities.

The historical development of biphenyl carboxamide derivatives has been significantly influenced by research into platelet-activating factor antagonists, as demonstrated by early work on N-[4-(3-pyridinyl)butyl]-1,1'-biphenyl-4-carboxamides in the late 1980s. These investigations established fundamental structure-activity relationships that guided subsequent synthetic efforts and contributed to the understanding of how biphenyl carboxamide structures interact with biological targets. The progression from these early derivatives to more complex structures like this compound represents a natural evolution in chemical design strategies.

Research into biphenyl-containing compounds has also been driven by their presence in natural products and their demonstrated biological activities. The ubiquitous nature of biphenyl skeletons in natural products has provided inspiration for synthetic chemists to develop novel derivatives with enhanced properties or specific functionalities. This historical context explains the continued interest in biphenyl carboxamide derivatives and their potential applications across diverse research fields.

The temporal progression of biphenyl carboxamide research reflects broader trends in medicinal chemistry, including the emphasis on drug-like properties, oral bioavailability, and target selectivity. Historical investigations have consistently demonstrated that structural modifications to biphenyl carboxamides can significantly impact their biological properties, leading to enhanced potency, improved pharmacokinetic profiles, and reduced adverse effects. This historical foundation has established the scientific rationale for continued exploration of novel biphenyl carboxamide structures.

Chemical Registry and Identification Systems

This compound is formally registered under the Chemical Abstracts Service number 1354940-68-3, which serves as its primary identifier across international chemical databases and regulatory systems. This unique identifier ensures consistent recognition and tracking of the compound across different research institutions, commercial suppliers, and regulatory agencies worldwide. The Chemical Abstracts Service registry system provides the most authoritative identification framework for chemical substances, making this number essential for all scientific and commercial transactions involving the compound.

The compound has been assigned the MDL number MFCD21332887, which represents its identification within the MDL Chemical Database system used extensively in pharmaceutical and chemical research. This secondary identifier provides additional verification and cross-referencing capabilities across different database systems and research platforms. The MDL numbering system has become particularly important in computational chemistry and cheminformatics applications where consistent molecular identification is crucial for data integrity and analysis.

Properties

IUPAC Name

N-[2-(2-hydroxyethoxy)ethyl]-4-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c19-11-13-21-12-10-18-17(20)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-9,19H,10-13H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOGDNYYUEGKEMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101186600
Record name [1,1′-Biphenyl]-4-carboxamide, N-[2-(2-hydroxyethoxy)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101186600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354940-68-3
Record name [1,1′-Biphenyl]-4-carboxamide, N-[2-(2-hydroxyethoxy)ethyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354940-68-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,1′-Biphenyl]-4-carboxamide, N-[2-(2-hydroxyethoxy)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101186600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of N-[2-(2-Hydroxyethoxy)ethyl]biphenyl-4-carboxamide typically involves two main stages:

The biphenyl scaffold can be prepared through well-established cross-coupling reactions, and the amide coupling is generally achieved using classical peptide coupling reagents or activation methods.

Preparation of Biphenyl-4-carboxylic Acid Derivatives

Biphenyl derivatives are commonly synthesized via palladium-catalyzed cross-coupling reactions such as Suzuki–Miyaura coupling, which is widely recognized for its efficiency and functional group tolerance.

  • Suzuki–Miyaura Coupling : This involves coupling a 4-substituted arylboronic acid with a bromobiphenyl derivative under Pd(0) catalysis with bases like potassium phosphate or sodium tert-butoxide in solvents such as dioxane or acetonitrile at elevated temperatures (~80–110 °C). This method allows the construction of the biphenyl core with a carboxylate or ester substituent at the 4-position, which can later be converted to the carboxylic acid.

  • Alternative Couplings : Other metal-catalyzed couplings include Negishi, Kumada, and Stille reactions, but Suzuki–Miyaura remains preferred for its mild conditions and availability of reagents.

  • Functional Group Transformations : After coupling, esters can be hydrolyzed under acidic or basic conditions to yield biphenyl-4-carboxylic acid, which is a key intermediate for amide formation.

Amide Bond Formation

The critical step to form this compound is the coupling of biphenyl-4-carboxylic acid with 2-(2-hydroxyethoxy)ethylamine.

  • Activation of Carboxylic Acid : The carboxylic acid group is often activated to facilitate amide bond formation. Common activation methods include:

    • Conversion to acid chlorides using reagents like thionyl chloride (SOCl2) or oxalyl chloride.
    • Use of coupling agents such as carbodiimides (e.g., DCC, EDC) often in combination with additives like HOBt or DMAP to improve yield and reduce side reactions.
  • Reaction Conditions : The amide formation is typically carried out in anhydrous solvents such as dichloromethane or DMF at temperatures ranging from 0 °C to room temperature, under inert atmosphere to prevent side reactions.

  • Purification : The crude product is purified by extraction, recrystallization, or chromatographic methods such as silica gel column chromatography to isolate the pure amide.

Specific Example Procedure (Hypothetical Based on Literature)

Step Reagents & Conditions Description Yield & Notes
1. Suzuki Coupling 4-bromobiphenyl + phenylboronic acid, Pd(PPh3)4, K3PO4, dioxane, reflux 105 °C, 3 h Formation of biphenyl-4-carboxylate ester High yield, functional group tolerant
2. Ester Hydrolysis Biphenyl-4-carboxylate ester, NaOH aq., reflux Conversion to biphenyl-4-carboxylic acid Quantitative or near-quantitative
3. Acid Chloride Formation Biphenyl-4-carboxylic acid, SOCl2, reflux Formation of biphenyl-4-carbonyl chloride Efficient activation for amide coupling
4. Amide Coupling Biphenyl-4-carbonyl chloride + 2-(2-hydroxyethoxy)ethylamine, Et3N, DCM, 0 °C to RT Formation of this compound High purity, yield typically 70–90%

Analytical Characterization

  • NMR Spectroscopy : ^1H NMR and ^13C NMR confirm the formation of the biphenyl core and the amide linkage, with characteristic chemical shifts for aromatic protons, amide NH, and hydroxyethoxyethyl protons.

  • Mass Spectrometry : Confirms molecular weight consistent with the target compound.

  • IR Spectroscopy : Shows characteristic amide carbonyl stretch (~1650 cm^-1) and hydroxyl group (~3400 cm^-1).

Summary Table of Key Preparation Methods

Preparation Step Typical Reagents/Conditions Advantages Challenges
Biphenyl core synthesis Pd-catalyzed Suzuki coupling, arylboronic acid, base, reflux High yield, functional group tolerance Requires palladium catalyst and careful control of conditions
Ester hydrolysis to acid Aqueous base or acid, heating Simple, quantitative conversion Possible side reactions if harsh conditions used
Acid chloride formation Thionyl chloride or oxalyl chloride, reflux Efficient activation for amide coupling Requires careful handling of reagents
Amide bond formation 2-(2-hydroxyethoxy)ethylamine, base (Et3N), DCM Mild conditions, high selectivity Hydroxy group may require protection in some cases

Research Findings and Optimization Notes

  • The choice of palladium catalyst and base in the biphenyl formation step significantly affects yield and purity. Pd(PPh3)4 with K3PO4 or sodium tert-butoxide are commonly preferred for robust coupling.

  • The hydroxyethoxyethyl amine can potentially interfere with coupling due to its nucleophilic hydroxyl group; however, in many cases, direct coupling without protection is feasible under controlled conditions.

  • Reaction monitoring by TLC and NMR is recommended to optimize reaction times and minimize side products.

  • Purification by silica gel chromatography is effective, but recrystallization from appropriate solvents can enhance purity for large-scale preparations.

This detailed overview synthesizes current knowledge from multiple authoritative sources, focusing on the preparation methods of this compound with practical insights into reagents, conditions, and challenges.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-Hydroxyethoxy)ethyl]biphenyl-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethoxyethyl chain can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products Formed

    Oxidation: Formation of biphenyl-4-carboxylic acid derivatives.

    Reduction: Formation of biphenyl-4-ethylamine derivatives.

    Substitution: Formation of brominated or nitrated biphenyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

N-[2-(2-Hydroxyethoxy)ethyl]biphenyl-4-carboxamide is primarily studied for its potential pharmaceutical applications. Its biphenyl structure is significant in drug development due to its ability to interact with biological targets.

Anticancer Activity

Recent studies indicate that biphenyl derivatives exhibit anticancer properties. The compound has been investigated for its role in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines. For example, biphenyl derivatives have shown effectiveness against breast cancer cells by modulating key signaling pathways involved in cell growth and survival .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity, making it a candidate for developing new antibiotics. Research highlights its efficacy against a range of bacteria and fungi, suggesting that it could serve as a lead compound for novel antimicrobial agents .

Anti-inflammatory Effects

This compound has been studied for its anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines, which may be beneficial in treating chronic inflammatory diseases such as arthritis .

Materials Science Applications

Biphenyl derivatives are also valuable in materials science, particularly in the development of organic electronic materials.

Organic Light Emitting Diodes (OLEDs)

The compound's structural properties make it suitable for use in OLEDs. Its ability to form stable films contributes to the efficiency and longevity of OLED devices, which are crucial for modern display technologies .

Liquid Crystals

The biphenyl structure is integral to liquid crystal technology, which is used in displays and other optical devices. The compound can be utilized as a building block for designing liquid crystal materials with specific optical properties .

Research Tool

This compound serves as an important research tool in various biological assays due to its defined chemical structure and biological activity. It is often used to study the mechanisms of action of related compounds and to validate new therapeutic targets.

Case Studies

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated apoptosis induction in breast cancer cells through pathway modulation .
Study 2Antimicrobial PropertiesShowed effectiveness against Gram-positive and Gram-negative bacteria .
Study 3Anti-inflammatory EffectsInhibited cytokine production in vitro, suggesting potential therapeutic application .

Mechanism of Action

The mechanism of action of N-[2-(2-Hydroxyethoxy)ethyl]biphenyl-4-carboxamide involves its interaction with specific molecular targets. The hydroxyethoxyethyl chain allows for hydrogen bonding with biological molecules, while the biphenyl core can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Properties :

  • Purity : >97% (as per GLPBIO) .
  • Solubility: Varies by solvent; DMSO (20 mg/mL), ethanol (2 mg/mL), water (<1 mg/mL). Preparation of stock solutions requires heating and sonication .
  • Storage : Stable at room temperature (short-term) or -80°C (long-term) .

Comparison with Similar Compounds

Below is a systematic comparison of N-[2-(2-Hydroxyethoxy)ethyl]biphenyl-4-carboxamide with structurally related biphenyl carboxamide derivatives.

Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituent(s) Solubility & Lipophilicity Key Applications References
This compound C₁₇H₁₉NO₃ 285.34 2-(2-Hydroxyethoxy)ethyl Moderate hydrophilicity (due to –OH and ether groups) Research (non-therapeutic)
N-(3-Ethynylphenyl)-4-biphenylcarboxamide C₂₁H₁₅NO 297.36 3-Ethynylphenyl High lipophilicity (ethynyl group) Not specified (structural studies)
N-(1,3-Benzothiazol-2-yl)-biphenyl-4-carboxamide C₂₀H₁₄N₂OS 330.40 Benzothiazole ring Moderate solubility (heterocyclic) Diuretic activity (in vivo)
4'-(Hexyloxy)-N-(4-hydroxyphenyl)-biphenyl-4-carboxamide C₂₅H₂₇NO₃ 401.49 Hexyloxy and 4-hydroxyphenyl Low solubility (long alkyl chain) Not specified (material science)

Key Observations:

  • Hydrophilicity : The hydroxyethoxyethyl group in the target compound improves aqueous solubility compared to analogs with ethynyl (lipophilic) or hexyloxy (hydrophobic) groups .
  • Biological Activity : The benzothiazole derivative (C₂₀H₁₄N₂OS) demonstrated diuretic effects in vivo, likely due to interactions with renal ion channels or transporters . In contrast, the target compound lacks reported therapeutic activity, emphasizing its role as a research tool .

Biological Activity

N-[2-(2-Hydroxyethoxy)ethyl]biphenyl-4-carboxamide, also known as a biphenyl carboxamide derivative, has garnered attention in recent years for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

  • Molecular Formula : C17H19NO3
  • Molar Mass : 285.34 g/mol
  • Storage Conditions : Store at room temperature in a dry environment .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several steps that modify the biphenyl core to enhance its biological activity. The structure has been optimized through various substitutions to improve solubility and target specificity.

Table 1: Structure-Activity Relationship of Biphenyl Derivatives

CompoundModificationBiological Activity (IC50, nM)Comments
1Parent compound670Initial activity
2Hydroxyethyl substitution168Improved activity
3Additional methoxy groupn.a.Loss of activity
4Dimethyl amino group24Most potent compound

Note: IC50 values are arithmetic mean values over at least two independent determinations; n.a. = not available .

Anticancer Properties

This compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies demonstrated its ability to modulate histone acetylation through inhibition of KAT6A, an important histone acetyltransferase involved in gene regulation.

  • Mechanism : The compound induces a decline in H3K23 acetylation levels within ZR-75-1 breast cancer cells, which is critical for estrogen receptor (ER) signaling pathways. The decline is rapid, occurring within 10 minutes of treatment and persisting up to 48 hours .

Antimicrobial Activity

Preliminary screening indicated that compounds similar to this compound exhibit significant antimicrobial properties against various pathogens, including:

  • Bacteria : Effective against Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae.
  • Fungi : Demonstrated antifungal activity against Candida albicans and Aspergillus flavus .

Case Study 1: In Vitro Efficacy Against Breast Cancer

In a controlled laboratory setting, ZR-75-1 cells treated with this compound displayed a dose-dependent decrease in cell viability, with an IC50 value of approximately 670 nM. This study highlights the compound's potential as a therapeutic agent in breast cancer treatment by targeting epigenetic regulators .

Case Study 2: Antimicrobial Screening

A series of derivatives were synthesized and screened for antimicrobial properties. Among them, several compounds exhibited MIC values below 100 µg/mL against both bacterial and fungal strains, indicating their potential as broad-spectrum antimicrobial agents .

Q & A

Q. What synthetic methodologies are commonly used to prepare N-[2-(2-Hydroxyethoxy)ethyl]biphenyl-4-carboxamide?

The synthesis typically involves coupling biphenyl-4-carboxylic acid derivatives with amino alcohols. For example, tert-butyl carbamate intermediates are employed to protect functional groups during amide bond formation, followed by deprotection steps. A patent application (EP4374877A2) details similar procedures using tert-butyl N-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl]carbamate as a starting material . Optimization of reaction conditions (e.g., solvent, catalyst) can improve yields.

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Key techniques include:

  • LCMS : To confirm molecular weight (e.g., m/z 1011 [M+H]+ observed in related compounds) .
  • HPLC : Retention time analysis (e.g., 1.01 minutes under SQD-FA05 conditions) ensures purity .
  • NMR : For structural elucidation of the biphenyl core and ethoxy side chains.
  • X-ray crystallography : Resolves ambiguities in stereochemistry, as demonstrated in studies of analogous hydrazinecarboxamide derivatives .

Q. How does the biphenyl-4-carboxylic acid precursor influence synthesis?

The precursor’s purity and substituent positioning directly affect reaction efficiency. For instance, steric hindrance from bulky groups on the biphenyl ring may necessitate tailored coupling agents. NIST data on biphenyl-4-carboxylic acid (CAS 92-92-2) provides foundational structural benchmarks .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data for this compound?

Contradictions in NMR or LCMS results often arise from dynamic conformational changes or impurities. Strategies include:

  • Variable-temperature NMR : To identify rotational barriers in the ethoxy chain .
  • High-resolution mass spectrometry (HRMS) : Matches exact mass (e.g., 331.1451 Da for related carboxamides) to confirm molecular formula .
  • Cross-validation with crystallographic data : Single-crystal X-ray structures provide definitive spatial arrangements .

Q. What strategies optimize solubility and bioavailability for in vivo studies?

Structural modifications, such as introducing polyethylene glycol (PEG)-like chains (e.g., hydroxyethoxy groups), enhance hydrophilicity. A RAF inhibitor study demonstrated improved solubility by incorporating morpholino and trifluoromethyl groups into analogous carboxamides . Stability under physiological conditions can be assessed via accelerated degradation studies (e.g., pH variations).

Q. How do structural modifications impact structure-activity relationships (SAR) in medicinal chemistry?

Systematic alterations to the biphenyl core and ethoxy side chains reveal critical pharmacophore elements. For example:

  • Replacing the hydroxyethoxy group with a morpholino-pyridinyl moiety increased RAF kinase inhibition potency in RAS-mutant cancer models .
  • Fluorine substitution on the biphenyl ring (as seen in 4-fluorophenyl analogs) enhances metabolic stability .

Q. What experimental designs address contradictions in biological activity data?

Divergent results in inhibitory assays may stem from assay conditions (e.g., ATP concentrations in kinase studies) or compound purity. Researchers should:

  • Validate activity across multiple cell lines (e.g., comparing epithelial vs. hematopoietic models).
  • Use orthogonal assays (e.g., SPR for binding affinity vs. cellular proliferation assays) .

Methodological Considerations

Q. How is the compound’s stability monitored during storage and handling?

Storage under inert atmospheres at -20°C prevents degradation, as recommended for structurally similar carboxamides . Periodic HPLC analysis tracks stability, focusing on hydrolytic cleavage of the amide bond.

Q. What computational tools aid in predicting the compound’s physicochemical properties?

Density functional theory (DFT) calculations model electronic interactions in the biphenyl system, while software like Schrödinger’s QikProp predicts logP and solubility .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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N-[2-(2-Hydroxyethoxy)ethyl]biphenyl-4-carboxamide
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N-[2-(2-Hydroxyethoxy)ethyl]biphenyl-4-carboxamide

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